An In-Depth Technical Guide to 4-Iodotetrahydrothiopyran: Chemical Properties and Reactivity
An In-Depth Technical Guide to 4-Iodotetrahydrothiopyran: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-iodotetrahydrothiopyran, a halogenated saturated heterocycle of increasing interest in synthetic and medicinal chemistry. While direct literature on this specific compound is emergent, this document synthesizes foundational principles of organic chemistry with data from analogous structures to present a detailed examination of its chemical properties, conformational analysis, and reactivity. Particular emphasis is placed on its potential as a versatile building block in the synthesis of novel chemical entities, driven by the unique characteristics of the carbon-iodine bond within the tetrahydrothiopyran scaffold. This guide is intended to serve as a foundational resource for researchers seeking to incorporate this and similar motifs into their synthetic and drug discovery programs.
Introduction: The Tetrahydrothiopyran Scaffold and the Influence of Halogenation
The tetrahydrothiopyran ring system is a prevalent structural motif in a variety of biologically active molecules and natural products. Its non-planar, saturated nature allows for the precise spatial orientation of substituents, a critical feature in molecular recognition and drug-receptor interactions. The introduction of a halogen atom, particularly iodine, at the 4-position, significantly modulates the physicochemical properties and reactivity of the scaffold. The carbon-iodine bond is the least polar and most labile among the halogens, making 4-iodotetrahydrothiopyran an excellent electrophile for a range of nucleophilic substitution reactions. Furthermore, the large atomic radius of iodine introduces distinct steric and electronic effects that influence the conformational equilibrium of the six-membered ring.
This guide will elucidate the synthetic pathways to 4-iodotetrahydrothiopyran, explore its conformational landscape, and detail its reactivity profile, with a focus on nucleophilic substitution reactions. The aim is to provide a robust theoretical and practical framework for the utilization of this compound in advanced chemical synthesis.
Physicochemical Properties and Conformational Analysis
While extensive experimental data for 4-iodotetrahydrothiopyran is not widely published, its properties can be reliably inferred from its constituent parts and from studies of similar halogenated saturated heterocycles.
Core Chemical Properties
A summary of the key identifiers and anticipated properties of 4-iodotetrahydrothiopyran is presented below.
| Property | Value/Description | Source/Basis |
| IUPAC Name | 4-Iodothiane | General Nomenclature |
| CAS Number | 281204-90-8 | Chemical Abstracts Service |
| Molecular Formula | C₅H₉IS | --- |
| Molecular Weight | 228.09 g/mol | --- |
| Appearance | Expected to be a solid or high-boiling liquid at room temperature. | Analogy to similar iodoalkanes |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) and insoluble in water. | General properties of alkyl iodides |
| Stability | Potentially sensitive to light and heat, which can cause decomposition through C-I bond cleavage. | General properties of alkyl iodides |
Conformational Landscape: The Chair Conformation and Axial/Equatorial Equilibria
The tetrahydrothiopyran ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. In 4-iodotetrahydrothiopyran, the iodine substituent can occupy either an axial or an equatorial position. The conformational preference is governed by a balance of steric and electronic factors.
Studies on the conformational behavior of 4-fluorotetrahydrothiopyran derivatives have shown a preference for the axial conformation of the fluorine atom, a phenomenon attributed to electrostatic and hyperconjugative interactions.[1][2][3] For 4-iodotetrahydrothiopyran, the much larger van der Waals radius of iodine compared to fluorine would be expected to introduce significant 1,3-diaxial strain, which would favor the equatorial position for the iodine atom.
The chair-to-chair ring flip interconverts the axial and equatorial conformers. The equilibrium between these two conformers is a critical determinant of the molecule's reactivity, as the orientation of the C-I bond influences its accessibility to incoming nucleophiles.
Caption: Conformational equilibrium of 4-iodotetrahydrothiopyran.
Synthesis of 4-Iodotetrahydrothiopyran: A Proposed Pathway
Proposed Synthetic Scheme
The proposed synthesis involves a two-step sequence:
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Reduction of Tetrahydrothiopyran-4-one: The ketone is reduced to the corresponding secondary alcohol, tetrahydrothiopyran-4-ol.
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Iodination of Tetrahydrothiopyran-4-ol: The hydroxyl group is then converted to an iodide.
Caption: Proposed two-step synthesis of 4-iodotetrahydrothiopyran.
Step-by-Step Methodologies (Proposed)
Step 1: Synthesis of Tetrahydrothiopyran-4-ol
This reduction is a standard procedure and can be achieved with a variety of reducing agents. Sodium borohydride in an alcoholic solvent is a mild and effective choice.
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Materials:
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Tetrahydrothiopyran-4-one
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Methanol (MeOH)
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Sodium borohydride (NaBH₄)
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Deionized water
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
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-
Protocol:
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Dissolve tetrahydrothiopyran-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quench the reaction by the slow addition of deionized water, followed by saturated aqueous ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tetrahydrothiopyran-4-ol.
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Purify the crude product by flash column chromatography if necessary.
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Step 2: Synthesis of 4-Iodotetrahydrothiopyran
The conversion of the alcohol to the iodide can be accomplished using several methods. The Appel reaction, using triphenylphosphine and iodine, is a common and effective choice.
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Materials:
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Tetrahydrothiopyran-4-ol
-
Triphenylphosphine (PPh₃)
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Iodine (I₂)
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Imidazole
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Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Hexanes
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-
Protocol:
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To a solution of triphenylphosphine and imidazole in dichloromethane at 0 °C, add iodine portion-wise.
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Stir the resulting mixture at 0 °C for 30 minutes.
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Add a solution of tetrahydrothiopyran-4-ol in dichloromethane dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with saturated aqueous sodium thiosulfate to remove any unreacted iodine.
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Separate the layers and extract the aqueous phase with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, typically with a hexane/ethyl acetate gradient, to yield 4-iodotetrahydrothiopyran.
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Reactivity of 4-Iodotetrahydrothiopyran
The primary mode of reactivity for 4-iodotetrahydrothiopyran is expected to be nucleophilic substitution at the C4 position. The carbon atom bonded to the iodine is electrophilic due to the electron-withdrawing nature of the iodine atom. The C-I bond is relatively weak, making iodide an excellent leaving group.
Nucleophilic Substitution Reactions
4-Iodotetrahydrothiopyran can undergo both Sₙ1 and Sₙ2 type reactions, depending on the nature of the nucleophile, the solvent, and the reaction conditions. Given that it is a secondary alkyl iodide, a mixture of both pathways is possible.
Sₙ2 Pathway: Strong, unhindered nucleophiles in polar aprotic solvents will favor the Sₙ2 mechanism, leading to inversion of stereochemistry at the C4 position.
Sₙ1 Pathway: In the presence of a weak nucleophile in a polar protic solvent, the reaction may proceed through an Sₙ1 mechanism, involving the formation of a secondary carbocation intermediate. This would lead to a racemic mixture of products if the starting material were chiral.
Caption: General scheme for nucleophilic substitution on 4-iodotetrahydrothiopyran.
Reactions with Amine Nucleophiles
A particularly important class of reactions for drug discovery involves the reaction of 4-iodotetrahydrothiopyran with primary or secondary amines to form 4-amino-substituted tetrahydrothiopyrans.[4][5][6][7] These reactions typically proceed via an Sₙ2 mechanism.
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Causality Behind Experimental Choices:
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Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is often chosen to solvate the amine nucleophile without protonating it, thus maintaining its nucleophilicity.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often added to neutralize the hydrogen iodide that is formed as a byproduct, preventing the protonation and deactivation of the amine nucleophile.
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Temperature: The reaction may require heating to proceed at a reasonable rate, although excessively high temperatures should be avoided to prevent side reactions such as elimination.
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Exemplary Protocol: Reaction with a Primary Amine
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To a solution of 4-iodotetrahydrothiopyran in acetonitrile, add the primary amine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
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Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired 4-amino-substituted tetrahydrothiopyran.
Applications in Drug Discovery and Development
The 4-substituted tetrahydrothiopyran motif is a valuable scaffold in medicinal chemistry. The ability to readily introduce a diverse range of functional groups at the 4-position via nucleophilic substitution on 4-iodotetrahydrothiopyran makes it an attractive building block for the synthesis of compound libraries for high-throughput screening.
The inclusion of iodine itself in a molecule can be a strategic design element, as iodine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.
The tetrahydrothiopyran ring can also serve as a bioisostere for other six-membered rings, such as cyclohexane or piperidine, offering a different profile of polarity, hydrogen bonding capacity, and metabolic stability. For instance, thiopyran analogues of known drugs have been synthesized to explore new structure-activity relationships.[8]
Conclusion
4-Iodotetrahydrothiopyran is a promising, albeit under-documented, synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its chemical properties are largely dictated by the interplay between the tetrahydrothiopyran ring's conformational preferences and the reactivity of the carbon-iodine bond. This guide has provided a detailed, albeit partially predictive, overview of its synthesis, properties, and reactivity, with the aim of equipping researchers with the knowledge needed to effectively utilize this versatile building block in their work. Further experimental validation of the proposed synthetic routes and reactivity profiles will undoubtedly pave the way for new discoveries and applications.
References
-
Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
-
Delaive, E., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(15), 4483. [Link]
-
Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines [Video]. YouTube. [Link]
-
van Vliet, L. A., et al. (2000). Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H-[4]benzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907). Journal of Medicinal Chemistry, 43(15), 2871–2882. [Link]
-
ResearchGate. (n.d.). (PDF) The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. [Link]
-
Chemguide. (n.d.). MULTIPLE NUCLEOPHILIC SUBSTITUTION IN THE REACTION BETWEEN HALOGENOALKANES AND AMMONIA. [Link]
-
ResearchGate. (n.d.). The conformational preferences of cis-4-fluoro-3-methyltetrahydrothiopyran (5), trans, cis. [Link]
-
Mr Garner Chemistry. (2012, December 21). Amines - Nucleophilic Substitution [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. [Link]
-
ResearchGate. (n.d.). The conformational preferences of 4-fluorotetrahydrothiopyran (1),...[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H [1]b enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907) - PubMed [pubmed.ncbi.nlm.nih.gov]
